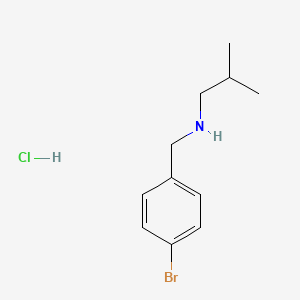

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

Description

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride (CAS 1158624-48-6) is a halogenated benzylamine derivative with a molecular formula of C₁₁H₁₅BrN·HCl and a molecular weight of 296.61 g/mol . Structurally, it consists of a 4-bromobenzyl group attached to a 2-methyl-1-propanamine backbone, which is protonated as a hydrochloride salt. This compound is primarily utilized in pharmaceutical and chemical research, particularly in studies exploring structure-activity relationships (SAR) of amine derivatives. Its synthesis typically involves the alkylation of 4-bromobenzyl halides with 2-methyl-1-propanamine, followed by salt formation .

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNQCKWZTMOQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 4-Bromobenzyl Chloride with 2-Methyl-1-Propanamine

The most common and direct synthetic route involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-propanamine or related amines under basic or neutral conditions to form the target amine, followed by conversion to the hydrochloride salt.

-

- Solvents: Methanol, ethanol, tetrahydrofuran, or toluene are typically used as reaction media.

- Base: Organic bases such as lithium diisopropylamide, n-butyllithium, hexamethyldisilazane lithium salt, or sodium hydride facilitate the nucleophilic substitution.

- Temperature: Reactions are often conducted at room temperature or under reflux depending on solvent and scale.

- Molar Ratios: The molar ratio of substituted benzyl halide to amine precursor is generally maintained between 1:1 and 1:3 to optimize yield.

-

- The nucleophilic amine attacks the electrophilic benzylic carbon of 4-bromobenzyl chloride, displacing the chloride ion and forming the N-substituted amine.

- Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Multi-Step Synthesis via Carbamate Intermediates

An alternative method involves the formation of carbamate esters as intermediates, which are then catalytically reduced to the target amine:

- Step 1: Reaction of substituted benzyl halides with isobutyronitrile under alkaline conditions to form nitrile intermediates.

- Step 2: Conversion of nitriles to carbamate esters.

- Step 3: Catalytic hydrogenation or reduction of carbamate esters in solvents such as methanol or tetrahydrofuran at room temperature to yield the 2-methyl-1-substituted phenyl-2-propanamine derivatives.

This method offers advantages in stereoselectivity and purity, especially when chiral auxiliaries or catalysts are employed.

Detailed Reaction Parameters and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Molar Ratio | Catalyst/Base | Yield & Purity Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzyl chloride + 2-methyl-1-propanamine | Methanol, ethanol, THF, or toluene | Room temp to reflux | 1:1 to 1:3 | Lithium diisopropylamide, n-butyllithium, or NaH | High yield, purity depends on reaction time and base |

| 2 | Formation of carbamate ester from nitrile intermediate | Methanol, THF | Room temp | Stoichiometric | Catalyst (e.g., Pd/C) | High stereoselectivity, moderate to high yield |

| 3 | Catalytic reduction of carbamate ester | Methanol, THF | Room temp | Catalytic amounts | Pd/C or Pt/C | High purity amine product |

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors to improve reaction control and yield.

- Purification is typically achieved by recrystallization or column chromatography to obtain the hydrochloride salt in high purity.

- Avoidance of toxic solvents such as carbon tetrachloride is preferred; aqueous or alcohol-based solvents are favored for environmental and safety reasons.

Comparative Analysis of Preparation Routes

| Preparation Route | Advantages | Disadvantages | Typical Applications |

|---|---|---|---|

| Direct amination of 4-bromobenzyl chloride with amine | Simple, straightforward, scalable | Possible side reactions if conditions not optimized | Laboratory synthesis, initial compound preparation |

| Carbamate intermediate route with catalytic reduction | Higher stereoselectivity, better purity | Multi-step, requires catalysts and longer reaction times | Synthesis of chiral amines, pharmaceutical intermediates |

| Use of chiral auxiliaries and catalytic hydrogenation | Excellent stereoselectivity, high yield | More complex, higher cost | Production of enantiomerically pure compounds |

Research Findings and Optimization Notes

- The molar ratio of benzyl halide to amine is critical; excess amine can drive the reaction to completion but may complicate purification.

- Choice of base affects reaction rate and selectivity; lithium diisopropylamide and n-butyllithium are effective but require careful handling due to reactivity.

- Solvent polarity influences nucleophilicity and solubility of reactants; methanol and ethanol provide good balance for reaction efficiency and product isolation.

- Catalytic hydrogenation steps benefit from mild conditions (room temperature) to preserve sensitive functional groups and reduce by-products.

- Industrial bromination of precursors (e.g., 2-methyl-2-phenylpropanoic acid) to obtain brominated intermediates is performed in aqueous media with controlled bromine equivalents to maximize selectivity and yield.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C11H17BrClN |

| Molecular Weight | 278.61 g/mol |

| Key Starting Materials | 4-Bromobenzyl chloride, 2-methyl-1-propanamine, isobutyronitrile |

| Common Solvents | Methanol, ethanol, tetrahydrofuran, toluene |

| Catalysts/Bases | Pd/C, Pt/C, lithium diisopropylamide, n-butyllithium, sodium hydride |

| Reaction Temperature | Room temperature to reflux (25–80°C) |

| Typical Yields | 70–90% depending on method and scale |

| Purification | Recrystallization, chromatography, salt formation |

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.

Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include imines and amides.

Reduction Reactions: Products include secondary and tertiary amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structural characteristics allow it to interact effectively with various biological targets, making it suitable for developing drugs aimed at treating conditions such as depression and anxiety.

Case Study: Neurological Applications

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, particularly those associated with monoamines. For instance, a study indicated that compounds similar to this compound exhibit selective serotonin reuptake inhibition, which is critical in the treatment of mood disorders .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its brominated aromatic ring allows for various substitution reactions, making it valuable in creating heterocycles and natural product analogs.

Synthetic Routes

The synthesis typically involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-propanamine in the presence of a base like sodium hydroxide. This reaction can be optimized through continuous flow processes to enhance yield and purity .

Biological Studies

This compound is utilized extensively in biological research due to its structural similarity to biologically active amines. It is particularly valuable for studying enzyme inhibition and receptor binding.

Enzyme Interaction Studies

This compound has been shown to interact with specific enzymes involved in metabolic pathways, influencing their catalytic efficiency. For example, studies have indicated that this compound can bind to active sites or allosteric sites on enzymes, leading to significant changes in their activity .

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzylamine derivatives, where structural variations in the aromatic ring (halogen type, position) and the amine backbone significantly influence physicochemical and biological properties. Key analogues include:

Key Observations:

- Backbone Modifications : Substituting the 2-methylpropanamine backbone with methoxy (e.g., 1-methoxy-2-propanamine) reduces steric hindrance and alters electronic properties, which may affect receptor binding .

- Positional Isomerism : The 3-chloro isomer (CAS 893589-64-5) exhibits reduced steric bulk compared to the 4-bromo derivative, possibly influencing solubility and metabolic stability .

Physicochemical Properties

- Melting Points : Triazole-containing bromobenzyl derivatives (e.g., from ) show melting points ranging from 120–160°C, suggesting that the target compound likely has a similar range due to its crystalline hydrochloride salt form .

- Solubility : The hydrochloride salt form enhances water solubility compared to free bases, as seen in N-(4-Fluorobenzyl)-1-methoxy-2-propanamine HCl .

- Spectroscopic Data : Characterization via ¹H/¹³C-NMR and FT-IR/ATR (e.g., C-Br stretch at ~550 cm⁻¹) aligns with methodologies used for halogenated benzylamines .

Pharmacological Activity

Limited bioactivity data is available for the target compound. However, analogues with quinolinyl acetamide moieties () demonstrate moderate IC₅₀ values (5.2–6.9 µM) in enzyme inhibition assays, highlighting the role of halogenated benzyl groups in modulating activity . Fluorinated derivatives (e.g., 4-F) often exhibit enhanced metabolic stability compared to brominated counterparts, though with reduced lipophilicity .

Biological Activity

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a brominated aromatic ring and a branched aliphatic amine, which may confer unique pharmacological properties compared to its analogs.

Target Interactions

The biological activity of this compound involves interactions with various receptors and enzymes. Similar compounds are known to affect neurotransmitter systems, particularly those associated with monoamines, which play crucial roles in mood regulation and cognitive functions.

Mode of Action

The mode of action includes free radical reactions where the compound may engage in radical formation that influences cellular signaling pathways. For instance, it has been observed that the compound can modify enzyme activity by binding to active or allosteric sites, thereby altering conformational states and catalytic efficiency.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Enzyme Modulation : It interacts with enzymes critical for metabolic pathways, potentially enhancing or inhibiting their activities.

- Cell Signaling : The compound can modulate cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis through alterations in gene expression patterns.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates varying bioavailability influenced by solubility and stability. Factors such as transport proteins also play a role in its absorption and distribution within biological systems.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

Case Study 1: Neuropharmacological Effects

A study investigated the compound's effects on neurotransmitter systems. Preliminary findings suggest that it may enhance dopaminergic activity, which could be beneficial for conditions like depression or attention deficit hyperactivity disorder (ADHD).

Case Study 2: Enzyme Inhibition Studies

In vitro studies demonstrated that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. These interactions were characterized through kinetic assays that measured changes in enzyme activity upon exposure to varying concentrations of the compound.

Applications in Scientific Research

This compound has diverse applications:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.

- Organic Synthesis : The compound is utilized as a building block for synthesizing more complex molecules, including heterocycles and natural product analogs.

- Biological Studies : Its structural similarity to biologically active amines makes it valuable for studying enzyme inhibition and receptor binding .

Comparative Analysis with Similar Compounds

To understand its distinct properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethyl-4-bromobenzylamine | Dimethylated amine | Enhanced lipophilicity; potential CNS activity |

| 4-Bromobenzylamine | Simple benzyl amine | Lacks the propanamine structure; simpler reactivity |

| N-(4-Chlorobenzyl)-2-methyl-1-propanamine | Chlorine substituent instead of bromine | Different halogen affects reactivity and binding |

This compound stands out due to its specific combination of a brominated aromatic ring and a branched aliphatic amine, potentially endowing it with unique pharmacological properties compared to its analogs .

Q & A

Q. What synthetic routes are available for preparing N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride?

Methodological Answer: A common approach involves coupling 4-bromobenzylamine hydrochloride with 2-methyl-1-propanamine derivatives. For example:

- Carbodiimide-mediated coupling : React 4-bromobenzylamine hydrochloride with activated carboxylic acids (e.g., 3-hydroxyphenylacetic acid) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane, with triethylamine as a base .

- Alkyne functionalization : Utilize propargylamine intermediates, as seen in Glaser reaction protocols, to introduce terminal alkynes for further cyclization or polymerization .

Q. How is this compound characterized analytically?

Methodological Answer: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) to confirm substituent positions. For example, aromatic protons appear at δ 7.42–7.20 ppm, and methyl groups at δ 1.61 ppm .

- Infrared (IR) spectroscopy : Identify functional groups like amides (C=O stretch at ~1630–1680 cm⁻¹) and amine salts (N–H stretches at ~2500–3300 cm⁻¹) .

- Melting point analysis : Compare observed values (e.g., 249–254°C for related bromobenzylamine salts) to literature data to assess purity .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: Hydrochloride salts of bromobenzylamines are typically:

- Highly soluble in polar solvents (e.g., water, methanol, DMSO) due to ionic interactions.

- Poorly soluble in non-polar solvents (e.g., hexane, ether).

Example: Similar compounds like 4-bromobenzyl chloride dissolve readily in dichloromethane but precipitate in hexane .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions?

Methodological Answer:

- Acidic conditions (pH < 3) : The hydrochloride salt remains stable but may hydrolyze in prolonged exposure.

- Neutral/basic conditions (pH ≥ 7) : Freebase formation occurs, requiring characterization via pH titration and LC-MS to monitor degradation products .

Note: Stability studies should include accelerated aging tests (40°C/75% RH) with HPLC monitoring .

Q. What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Derivatization : Convert to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid chloride) for NMR or HPLC analysis .

Reference: Enantiomer separation of structurally similar amines achieved >95% enantiomeric excess (ee) via these methods .

Q. How can computational modeling optimize its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., CD147 or LSD1 inhibitors).

- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments (GROMACS/AMBER) .

Case study: Analogues of this compound showed improved binding to CD147 after computational optimization of hydrophobic interactions .

Q. What in vivo pharmacokinetic challenges arise with this compound?

Methodological Answer:

Q. How do data contradictions in synthesis yields arise, and how can they be mitigated?

Methodological Answer:

- Yield variability : Often due to moisture sensitivity of intermediates or competing side reactions (e.g., over-alkylation).

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.